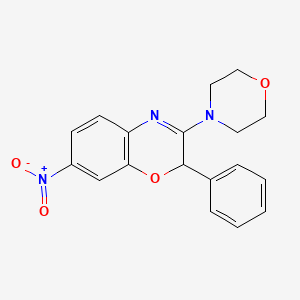
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine is a complex organic compound that features a morpholine ring, a nitro group, and a benzoxazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with phenyl isocyanate to form a benzoxazine intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the morpholine ring is introduced through a substitution reaction with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The benzoxazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) as a base and various alkyl halides as electrophiles.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: 3-(Morpholin-4-yl)-2-phenyl-2H-1,4-benzoxazine-7-amine.
Substitution: Various alkylated derivatives of the original compound.
科学研究应用
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The benzoxazine core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
3-(N-morpholino)propanesulfonic acid: Used as a buffering agent in biological research.
Uniqueness
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine is unique due to its combination of a morpholine ring, a nitro group, and a benzoxazine core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
105162-47-8 |
|---|---|
分子式 |
C18H17N3O4 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-7-nitro-2-phenyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H17N3O4/c22-21(23)14-6-7-15-16(12-14)25-17(13-4-2-1-3-5-13)18(19-15)20-8-10-24-11-9-20/h1-7,12,17H,8-11H2 |
InChI 键 |
PZICJNLYXSHXCS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


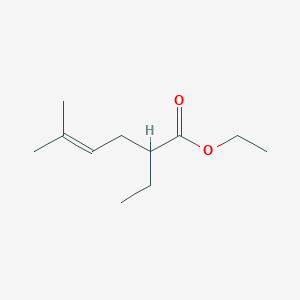
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
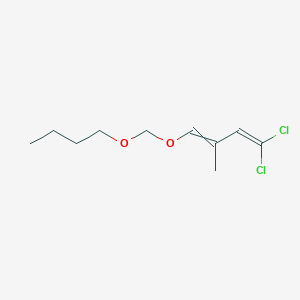
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)

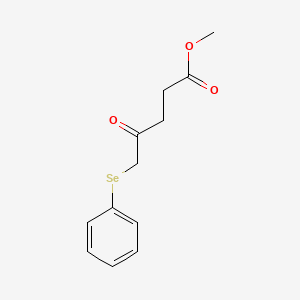
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
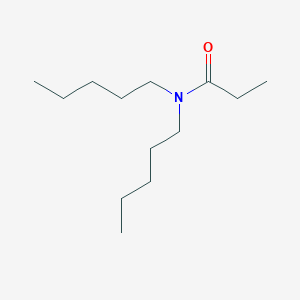
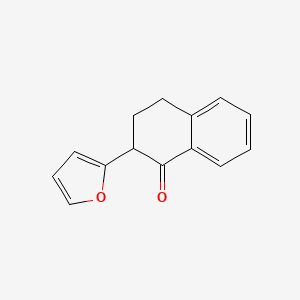
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
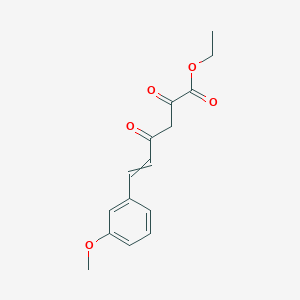
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
